molecular formula C13H13ClN4O3 B5684129 N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No. B5684129
M. Wt: 308.72 g/mol
InChI Key: IFGKVKBXOMQLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as CMI-977, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and infection. For example, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to induce apoptosis in tumor cells, leading to their death. In inflammation research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In infectious disease research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to disrupt the cell membrane of microorganisms, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its broad spectrum of activity against various diseases. Another advantage is its ability to inhibit multiple targets, leading to a more effective treatment. However, one limitation of using N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One direction is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the development of more targeted formulations of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide to reduce its potential toxicity. Additionally, further research is needed to explore the potential applications of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the condensation of 3-chloro-4-methylphenylamine with 2-methyl-5-nitroimidazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In inflammation research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In infectious disease research, N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been shown to have antimicrobial activity against various pathogens, including bacteria, fungi, and parasites.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c1-8-3-4-10(5-11(8)14)16-12(19)7-17-9(2)15-6-13(17)18(20)21/h3-6H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGKVKBXOMQLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=NC=C2[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chloro-4-methylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

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